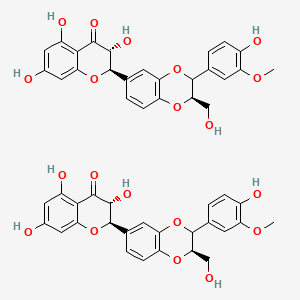

Disilybin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disilybin is a dimeric flavonolignan derived from silybin, the primary active component of silymarin, which is extracted from the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant, anti-inflammatory, and hepatoprotective properties. It has garnered significant attention in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disilybin can be synthesized through the oxidative coupling of silybin. The process involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions to facilitate the dimerization of silybin molecules.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of silybin from milk thistle seeds, followed by its chemical modification. The extraction process includes solvent extraction using polar organic solvents like ethanol or methanol. The extracted silybin is then subjected to oxidative coupling to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Disilybin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and potassium ferricyanide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Disilybin has a wide range of scientific research applications, including:

Chemistry:

Antioxidant Studies: this compound is studied for its antioxidant properties, which help in neutralizing free radicals.

Catalysis: It is used as a catalyst in certain organic reactions.

Biology:

Cell Protection: this compound is researched for its ability to protect cells from oxidative stress and damage.

Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in disease processes.

Medicine:

Liver Protection: this compound is known for its hepatoprotective effects, making it a potential therapeutic agent for liver diseases.

Anti-inflammatory: It is researched for its anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

Anti-cancer: this compound has shown potential in inhibiting the growth of certain cancer cells.

Industry:

Pharmaceuticals: this compound is used in the formulation of dietary supplements and pharmaceuticals aimed at liver health.

Cosmetics: It is incorporated into cosmetic products for its antioxidant properties.

Wirkmechanismus

Disilybin exerts its effects through several mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons.

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Hepatoprotection: this compound stabilizes cell membranes, stimulates protein synthesis, and promotes the regeneration of damaged liver cells.

Anti-cancer Mechanisms: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Disilybin is unique compared to other similar compounds due to its dimeric structure and enhanced biological activity. Similar compounds include:

Silybin: The monomeric form of this compound, known for its hepatoprotective properties.

Silymarin: A mixture of flavonolignans, including silybin, isosilybin, silychristin, and silydianin, extracted from milk thistle.

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Taxifolin: A flavonoid with antioxidant and anti-cancer properties.

This compound stands out due to its higher potency and efficacy in various biological activities compared to its monomeric counterpart, silybin.

Eigenschaften

CAS-Nummer |

56316-49-5 |

|---|---|

Molekularformel |

C50H44O20 |

Molekulargewicht |

964.9 g/mol |

IUPAC-Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/2C25H22O10/c2*1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2*2-9,20,23-29,31H,10H2,1H3/t2*20-,23+,24?,25-/m11/s1 |

InChI-Schlüssel |

GEVRRJXIMHSJOD-BQRLKCCHSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)C2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O.COC1=C(C=CC(=C1)C2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)